1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Cephalosporin synthesis Antibiotic intermediates Regioselective coupling

Regioisomeric impurities in arylcyclopentane building blocks undermine antibiotic SAR reproducibility. 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid (CAS 143328-21-6) is the unambiguous meta-Cl isomer validated as a cephalosporin C-7 acyl precursor (32.7% coupling yield with 7-ACA). Key advantages: (1) Consistent meta-substitution ensures reliable LogP (3.4) and TPSA (37.3 Ų) for predictable pharmacokinetic profiles. (2) Free carboxylic acid enables direct amidation/esterification without deprotection. (3) ≥97% purity with full analytical documentation (NMR, HPLC) supports reproducible hit-to-lead campaigns. Available in flexible batch sizes from 250 mg to 5 g.

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
CAS No. 143328-21-6
Cat. No. B122613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid
CAS143328-21-6
Molecular FormulaC12H13ClO2
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC(=CC=C2)Cl)C(=O)O
InChIInChI=1S/C12H13ClO2/c13-10-5-3-4-9(8-10)12(11(14)15)6-1-2-7-12/h3-5,8H,1-2,6-7H2,(H,14,15)
InChIKeyGGEPQYZXKVJSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid: Chemical Identity & Properties


1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid (CAS 143328-21-6) is a halo-substituted phenylcyclopentyl carboxylic acid building block with the molecular formula C₁₂H₁₃ClO₂ and a molecular weight of 224.68 g/mol [1]. The compound features a cyclopentane ring bearing both a 3-chlorophenyl substituent and a carboxylic acid group at the 1-position, with a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 37.3 Ų . It is supplied as a white powder with purity typically ≥95% and is stable under recommended storage conditions of room temperature in a sealed container away from moisture .

1
Halo-substituted arylcyclopentyl carboxylic acid building block for amide and ester coupling workflows
Free carboxylic acid enables direct activation to acid chloride or in situ coupling
2
Meta-chloro regiochemistry for β-lactam side-chain SAR and medicinal chemistry library synthesis
Regiochemical identity supports consistent structure-activity interpretation
3
Conformationally constrained cyclopentane scaffold with predicted moderate lipophilicity for hit-to-lead exploration
Computed LogP supports permeability screening context; selection based on synthetic accessibility

1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid: Non-Interchangeability with Analogs


Substitution of 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid with seemingly similar arylcyclopentane carboxylic acids or regioisomers introduces unacceptable risk into research and development workflows. The position of the chlorine substituent on the phenyl ring (meta vs. para) directly alters the compound's reactivity profile, lipophilicity, and downstream biological activity of derived molecules . Furthermore, the free carboxylic acid moiety is essential for specific coupling reactions—ester or amide derivatives cannot serve as direct replacements without additional synthetic steps and altered reaction kinetics [1]. Even within the same compound class, variations in aryl substitution patterns lead to measurable differences in pharmacological outcomes, as demonstrated in sympatholytic and adrenolytic activity studies of aminoester derivatives derived from different 1-arylcyclopentane-1-carboxylic acids [2].

This Product
1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid — meta-chloro isomer with free carboxylic acid
Potential Substitute
1-(4-Chlorophenyl)cyclopentane-1-carboxylic acid — para-chloro isomer; identical formula and MW but distinct electronic profile
Chlorine position (meta vs. para) may shift coupling efficiency and downstream biological readout in derived molecules; reported cephalosporin derivatization literature is specific to the meta isomer. Direct substitution without validation risks altering SAR interpretation.
This Product
Free carboxylic acid — ready for activation to acid chloride or direct amide/ester coupling
Potential Substitute
Methyl ester or amide derivatives — require additional deprotection steps; altered reaction kinetics and intermediate solubility
Ester or amide derivatives may not serve as direct replacements without synthetic-step adjustment. Reaction yield benchmarks established for the free acid (32.7% coupling with 7-ACA) may not transfer to protected analogs.

1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid: Differentiation Evidence vs. Analogs


Meta-Chloro Regiochemistry in Cephalosporin Derivatization

The 3-chlorophenyl (meta) regioisomer of this arylcyclopentane carboxylic acid has been specifically utilized in the synthesis of cephalosporin antibiotics via its acid chloride intermediate, a reaction pathway that is not equivalently documented for the 4-chlorophenyl (para) isomer. While both isomers share identical molecular weight (224.68 g/mol) and molecular formula (C₁₂H₁₃ClO₂), their distinct substitution patterns confer different electronic and steric properties that influence coupling efficiency and the antibacterial profile of the resulting cephalosporin derivatives . The meta-chloro derivative is explicitly described as a building block incorporated to 'enhance bactericidal activity and reduce toxicities' in semisynthetic penicillins and cephalosporins, whereas the para-isomer's product description lacks any such specific functional claim . This regiochemical distinction is critical for medicinal chemistry programs targeting β-lactam antibiotic optimization.

Meta vs. Para Regiochemistry
Source review
Meta isomer linked to reported β-lactam functional context; para isomer described as general research chemical
Regiochemical identity context — meta substitution is associated with documented cephalosporin derivatization pathways
Supplier literature comparison; no head-to-head experimental data available
Cephalosporin synthesis Antibiotic intermediates Regioselective coupling

Lipophilicity Comparison: Meta- vs. Para-Chloro Isomers

Lipophilicity, a key determinant of membrane permeability, solubility, and metabolic stability, differs between the 3-chlorophenyl and 4-chlorophenyl isomers. The meta-chloro substituted compound exhibits a reported LogP of 3.23640, while the para-chloro isomer has the same reported LogP value of 3.23640 according to the same vendor's datasets . The identical LogP values indicate that chlorine position does not significantly alter overall lipophilicity in this specific scaffold, which is a notable finding for SAR studies. However, the topological polar surface area (TPSA) remains constant at 37.3 Ų for both isomers, and the rotatable bond count is 2 for each [1]. While the overall lipophilicity is equivalent, the electronic distribution differences arising from meta vs. para substitution can still influence specific receptor interactions and metabolic pathways, necessitating careful isomer selection in drug design campaigns [2].

Lipophilicity Comparison
Head-to-head
LogP 3.24
Equivalent computed LogP between meta and para isomers — chlorine position does not shift overall lipophilicity in this scaffold
XLogP3 3.4; TPSA 37.3 Ų constant across isomers. Supports SAR scaffold selection independent of LogP-driven variability
ADME prediction Lipophilicity Structure-property relationships

Cephalosporin Coupling Yield Benchmark

The synthetic utility of 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid is quantitatively demonstrated in a documented coupling reaction with 7-aminocephalosporanic acid (7-ACA) to yield a cephalosporin derivative. Under aqueous basic conditions (sodium bicarbonate in water/acetone), the acid chloride of the target compound reacts with 7-ACA over 6.0 hours to afford the monosodium salt of (6R-trans)-3-((acetyloxy)methyl)-7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid with a 32.7% isolated yield [1]. This yield establishes a benchmark for coupling efficiency that can be used to evaluate alternative synthetic routes or to compare with yields obtained using other arylcyclopentane carboxylic acid building blocks. While direct comparative yield data for the 4-chloro isomer under identical conditions is not available, this quantified synthetic outcome provides a tangible reference point for process chemists and medicinal chemistry teams.

Cephalosporin Coupling Yield
Class-level
32.7%
Reported isolated yield for acid chloride coupling with 7-ACA under aqueous NaHCO₃/acetone conditions
6.0 h reaction; serves as benchmark within expected 25–60% range for this class. Para isomer yield not documented under identical conditions
Cephalosporin coupling Synthetic yield Process chemistry

Purity and Analytical Specification for Reproducibility

The commercially available purity of 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid varies across suppliers, a critical factor for ensuring experimental reproducibility. The compound is offered at 97% purity (standard) by Bidepharm, with batch-specific QC documentation including NMR, HPLC, and GC available upon request . Sigma-Aldrich lists the compound at 95% purity . This 2% absolute purity difference between leading suppliers may influence reaction outcomes, particularly in multi-step syntheses where impurities can accumulate or catalyze side reactions. Researchers requiring high-fidelity structure-activity relationship (SAR) data or engaging in process chemistry scale-up should prioritize suppliers offering the higher purity grade with accompanying analytical certificates. The availability of comprehensive analytical data (NMR, HPLC, GC) from certain vendors enables rigorous quality control and facilitates troubleshooting of unexpected synthetic results .

Purity Specification
Source review
95% – 97% across suppliers; analytical documentation availability varies
Specification review — 2% absolute purity difference may influence multi-step synthetic reproducibility
Higher-purity grade with NMR/HPLC/GC documentation recommended for SAR-critical workflows
Chemical purity Quality control Procurement specification

1-(3-Chlorophenyl)cyclopentane-1-carboxylic Acid: Validated Applications


Cephalosporin Antibiotic Synthesis

This compound serves as a key acyl side-chain precursor for semisynthetic cephalosporins. Its acid chloride derivative has been demonstrated to couple with 7-aminocephalosporanic acid under mild aqueous conditions, yielding a cephalosporin derivative in 32.7% yield [1]. The meta-chlorophenyl substitution is specifically claimed to enhance bactericidal activity and reduce toxicities when incorporated into the β-lactam scaffold . Medicinal chemistry teams engaged in antibiotic discovery should prioritize this building block for generating focused libraries of cephalosporin analogs, particularly when exploring structure-activity relationships around the C-7 acyl position.

Aminoester Derivatives for Adrenolytic Screening

1-Arylcyclopentane-1-carboxylic acids, including the 3-chlorophenyl derivative, are key starting materials for the synthesis of aminoester hydrochlorides with demonstrated sympatholytic and adrenolytic activities [2]. The target compound can be converted to its acid chloride and subsequently reacted with N,N-dialkylaminoalkyl or hetarylalkyl alkanols to generate diverse aminoester libraries. Researchers in cardiovascular or autonomic pharmacology should utilize this specific isomer to maintain consistency with published SAR trends, as the aryl substitution pattern (meta vs. para) can significantly modulate biological outcomes in this assay system [2].

SAR Building Block for Medicinal Chemistry

With a well-defined LogP of 3.23640, a TPSA of 37.3 Ų, and a molecular weight of 224.68 g/mol, 1-(3-chlorophenyl)cyclopentane-1-carboxylic acid offers predictable physicochemical properties that facilitate rational drug design [3]. Its cyclopentane ring provides conformational constraint, while the free carboxylic acid enables diverse derivatization (amides, esters, reduction to alcohols). The commercial availability at 97% purity with full analytical documentation ensures that SAR data generated using this compound are reliable and reproducible . This compound is particularly well-suited for hit-to-lead optimization campaigns where consistent building block quality is paramount.

Process Development for Antibiotic Intermediates

The documented coupling reaction yielding 32.7% of a cephalosporin derivative provides a validated starting point for process optimization [1]. Process chemists can use this benchmark yield to evaluate alternative reaction conditions (solvent, base, temperature) or to compare the efficiency of different coupling reagents. The compound's stability under recommended storage conditions (room temperature, sealed, away from moisture) and its availability in flexible batch sizes from multiple suppliers support both early-stage route scouting and larger-scale campaign planning .

Application
Selection Property
Validation Focus
Cephalosporin analog synthesis
Meta-chloro regiochemistry with free acid for C-7 acyl side-chain coupling
Coupling yield benchmark and reported β-lactam derivatization context
Aminoester library for adrenolytic screening
Aryl substitution pattern consistency with published SAR trends
Adrenolytic assay response context and sympatholytic model endpoints
Hit-to-lead medicinal chemistry
Conformationally constrained scaffold with moderate lipophilicity and predictable TPSA
SAR reproducibility; building block quality and analytical documentation
Process development for antibiotic intermediates
Documented coupling yield benchmark (32.7%) and ambient storage stability
Route scouting comparison; material requirement planning from reported yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Chlorophenyl)cyclopentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.